amino]-N-(4-fluorophenyl)propanamide](/img/structure/B246995.png)

3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(4-fluorophenyl)propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(4-fluorophenyl)propanamide is a chemical compound that belongs to the family of synthetic opioids. It is commonly known as Fentanyl and is widely used in the medical field as a pain reliever. Fentanyl is a potent analgesic that is 50-100 times more potent than morphine. Due to its high potency, Fentanyl has become a popular drug of abuse, leading to an increase in overdose deaths.

Wirkmechanismus

Fentanyl works by binding to the mu-opioid receptors in the brain and spinal cord, which are responsible for pain perception. By binding to these receptors, Fentanyl blocks the transmission of pain signals, resulting in pain relief. Fentanyl also activates the reward centers in the brain, leading to feelings of euphoria and pleasure.

Biochemical and Physiological Effects:

Fentanyl has several biochemical and physiological effects on the body. It causes a decrease in heart rate and blood pressure, which can lead to respiratory depression and even death in high doses. Fentanyl also causes sedation, drowsiness, and confusion. Long-term use of Fentanyl can lead to physical dependence and addiction.

Vorteile Und Einschränkungen Für Laborexperimente

Fentanyl is commonly used in laboratory experiments to study the effects of opioids on the body. It is a potent analgesic, which makes it useful for studying pain pathways and pain management. However, Fentanyl is also highly addictive and can cause respiratory depression, which can be a limitation for lab experiments.

Zukünftige Richtungen

There are several future directions for the study of Fentanyl. One area of research is the development of new pain medications that are less addictive and have fewer side effects than Fentanyl. Another area of research is the development of new treatments for addiction and overdose. Finally, there is a need for more research on the long-term effects of Fentanyl use and its potential for abuse.

Conclusion:

In conclusion, Fentanyl is a potent analgesic that is widely used in the medical field for pain management. It is synthesized from N-phenethyl-4-piperidone and has several biochemical and physiological effects on the body. Fentanyl works by binding to the mu-opioid receptors in the brain and spinal cord, which are responsible for pain perception. Fentanyl has several advantages and limitations for lab experiments and has several future directions for research.

Synthesemethoden

Fentanyl is synthesized from N-phenethyl-4-piperidone, which is reacted with aniline to form N-phenethyl-4-anilinopiperidine. This intermediate product is then reacted with 3,4-dimethoxyphenethylamine to form 3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-phenethylpropanamide. Finally, this compound is reacted with 4-fluorobenzoyl chloride to form 3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(4-fluorophenyl)propanamide, which is the final product.

Wissenschaftliche Forschungsanwendungen

Fentanyl has been extensively studied for its analgesic properties. It is commonly used in the medical field to treat severe pain, such as cancer pain and post-operative pain. Fentanyl is also used in anesthesia to induce and maintain anesthesia during surgery. In addition, Fentanyl is used in the management of chronic pain, where other pain medications have failed to provide relief. Fentanyl has also been studied for its potential use in the treatment of depression, anxiety, and other psychiatric disorders.

Eigenschaften

Produktname |

3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-N-(4-fluorophenyl)propanamide |

|---|---|

Molekularformel |

C20H25FN2O3 |

Molekulargewicht |

360.4 g/mol |

IUPAC-Name |

3-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-N-(4-fluorophenyl)propanamide |

InChI |

InChI=1S/C20H25FN2O3/c1-23(12-10-15-4-9-18(25-2)19(14-15)26-3)13-11-20(24)22-17-7-5-16(21)6-8-17/h4-9,14H,10-13H2,1-3H3,(H,22,24) |

InChI-Schlüssel |

VNVJOFNEKLTAFX-UHFFFAOYSA-N |

SMILES |

CN(CCC1=CC(=C(C=C1)OC)OC)CCC(=O)NC2=CC=C(C=C2)F |

Kanonische SMILES |

CN(CCC1=CC(=C(C=C1)OC)OC)CCC(=O)NC2=CC=C(C=C2)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

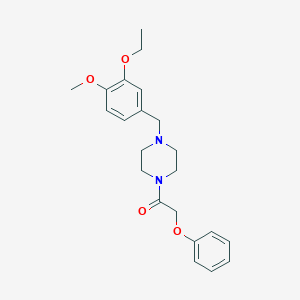

![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B246924.png)

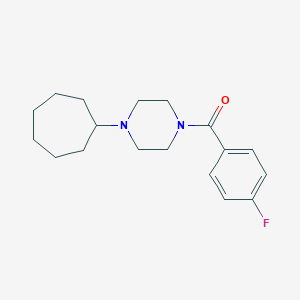

![1-Sec-butyl-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B246925.png)

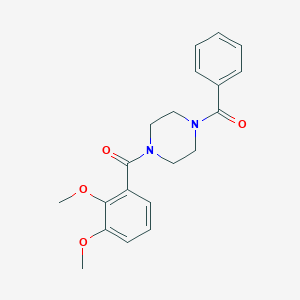

![1-[(4-Chlorophenoxy)acetyl]-4-(3-fluorobenzoyl)piperazine](/img/structure/B246929.png)

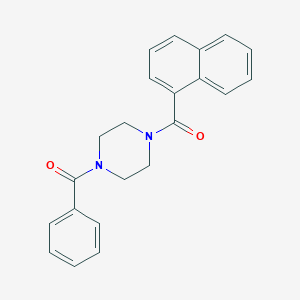

![1-[(4-Methylphenoxy)acetyl]-4-(phenylacetyl)piperazine](/img/structure/B246931.png)

![1-[(4-Methoxyphenoxy)acetyl]-4-(3,4,5-trimethoxybenzyl)piperazine](/img/structure/B246941.png)